PROTAC Linker 2 -

PROTAC Linker 2

Catalog Number: EVT-10932767
CAS Number:
Molecular Formula: C21H41ClO4
Molecular Weight: 393.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC Linker 2 involves several strategies aimed at optimizing linker properties for effective protein degradation. Common methods include:

  1. Amide Coupling: This reaction links the E3 ligase ligand to the linker via an amide bond, typically using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and NMM (N-methylmorpholine) to facilitate high-yield reactions .
  2. Click Chemistry: This technique is often employed for rapid assembly of linkers with various warheads, allowing for efficient exploration of linker structure-activity relationships .
  3. Solid-Phase Synthesis: This method enables the parallel synthesis of multiple linker variants, significantly increasing throughput and allowing for rapid screening of different linker lengths and types .
  4. Triazole Formation: Utilizing triazole click chemistry has been shown to facilitate combinatorial synthesis, enabling the identification of effective anchor-linker-warhead combinations .

These methods allow researchers to create a library of PROTACs with diverse linkers, which can then be evaluated for their biological activity.

Molecular Structure Analysis

Structure and Data
The molecular structure of PROTAC Linker 2 typically features a flexible or rigid backbone that connects two distinct pharmacophores. The choice between a flexible or rigid linker can significantly influence the efficacy and selectivity of the resulting PROTAC.

Key structural characteristics include:

  • Length: Varies based on the specific application but generally ranges from a few atoms to several carbon units.
  • Functional Groups: May include hydroxyls, amines, or other moieties that can interact with biological targets.

Data from studies indicate that linkers composed of polyethylene glycol (PEG) or alkyl chains are prevalent, with PEG being favored for its solubility properties .

Chemical Reactions Analysis

Reactions and Technical Details
The chemical reactions involved in synthesizing PROTAC Linker 2 primarily focus on forming stable covalent bonds between the linker and both ligands. Key reactions include:

  1. Amide Bond Formation: This is crucial for linking the E3 ligase ligand to the linker.
  2. Click Reactions: These are used to attach various warheads efficiently.
  3. Reductive Amination: This reaction can be utilized when incorporating amine functionalities into the linker structure.

The efficiency and yield of these reactions are critical for producing effective PROTACs, as suboptimal conditions can lead to inactive compounds.

Mechanism of Action

Process and Data
PROTAC Linker 2 plays a vital role in the mechanism by which PROTACs induce targeted protein degradation. The process involves:

  1. Formation of Ternary Complexes: The linker facilitates the binding of both the E3 ligase and POI, creating a ternary complex that is essential for subsequent ubiquitination.
  2. Ubiquitination: Once in close proximity, the E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues on the POI, marking it for degradation by the proteasome.

Data suggest that optimizing linker length and flexibility is crucial for enhancing degradation efficiency and selectivity towards specific targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of PROTAC Linker 2 can vary widely depending on its composition but generally include:

  • Solubility: Often enhanced by incorporating PEG segments.
  • Stability: Must be sufficient to withstand biological conditions while maintaining reactivity.
  • Molecular Weight: Typically moderate to ensure proper cell permeability.

Chemical properties involve reactivity profiles based on functional groups present in the linker, which can influence interactions with both ligands.

Applications

Scientific Uses
PROTAC Linker 2 is primarily used in drug discovery and development aimed at targeted protein degradation. Its applications include:

  1. Therapeutic Development: Designing drugs that selectively degrade disease-causing proteins, particularly in cancer therapy.
  2. Biological Research Tools: Serving as a tool for studying protein function by selectively degrading proteins within cellular contexts.
  3. Modular Drug Design Platforms: Facilitating rapid assembly and testing of various PROTAC constructs through modular design strategies .
Introduction to PROTAC Linkers in Targeted Protein Degradation

Overview of Proteolysis Targeting Chimeras Technology and Ubiquitin-Proteasome System Dynamics

Proteolysis Targeting Chimeras represent a revolutionary approach in pharmacological science, leveraging the cell’s endogenous ubiquitin-proteasome system to achieve targeted protein degradation. Unlike conventional small-molecule inhibitors that rely on occupancy-driven target modulation, Proteolysis Targeting Chimeras function as catalytic molecular bridges. They recruit an E3 ubiquitin ligase to a specific protein of interest, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome [3] [6]. This mechanism operates substoichiometrically; a single Proteolysis Targeting Chimeras molecule can initiate multiple degradation cycles, enhancing potency while reducing the risk of off-target effects [6].

The ubiquitin-proteasome system comprises a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). E3 ligases confer substrate specificity, with over 600 human E3 ligases identified, though fewer than 2% have been harnessed for Proteolysis Targeting Chimeras design [3]. Proteolysis Targeting Chimeras hijack this pathway by forming a ternary complex (target protein–Proteolysis Targeting Chimeras–E3 ligase), enabling precise degradation of disease-relevant proteins, including those historically deemed "undruggable" due to flat interaction surfaces or scaffolding functions [6] [10].

Table 1: Key Attributes of Proteolysis Targeting Chimeras vs. Traditional Inhibitors

AttributeTraditional InhibitorsProteolysis Targeting Chimeras
MechanismOccupancy-driven inhibitionEvent-driven degradation
Target ScopeEnzymes/Receptors with deep pocketsProteins of any function (e.g., transcription factors)
DosingHigh concentrations requiredCatalytic; effective at low doses
Resistance DevelopmentCommon (mutations/overexpression)Reduced (target elimination)

Role of Linkers in Ternary Complex Formation and Degradation Efficiency

Linkers are non-covalent connectors that tether the target protein ligand ("warhead") to the E3 ligase ligand ("anchor"). Their physicochemical properties govern Proteolysis Targeting Chimeras efficacy by:

  • Spatial Positioning: Optimizing distance and orientation between warhead and anchor to enable productive ternary complex formation [7] [8].
  • Conformational Flexibility: Balancing rigidity and plasticity to accommodate protein dynamics without compromising complex stability [2].
  • Solubility and Permeability: Influencing cellular uptake and bioavailability through modulation of hydrophilicity and molecular weight [5] [7].

Empirical studies reveal that linker length critically impacts degradation efficiency. For example, estrogen receptor-α-targeting Proteolysis Targeting Chimeras exhibit peak activity with 16-atom linkers, while shorter or longer spacers reduce efficacy by >50% [7]. Compositionally, polyethylene glycol and alkyl chains dominate linker design due to synthetic accessibility and tunability. Polyethylene glycol enhances aqueous solubility but may reduce membrane permeability, whereas alkyl chains offer lipophilicity at the cost of potential aggregation [5] [7]. Hybrid designs (e.g., alkyl-ether-polyethylene glycol) aim to reconcile these trade-offs.

Table 2: Common Linker Motifs in Proteolysis Targeting Chimeras Design

Linker TypePrevalence (%)Key PropertiesLimitations
Polyethylene glycol55High solubility, biocompatibilityReduced cell permeability
Alkyl30Lipophilicity, metabolic stabilityLow solubility in aqueous media
Triazole (from click chemistry)10Synthetic efficiency, rigidityPotential metabolic instability

Proteolysis Targeting Chimeras Linker 2 as a Case Study in Modern Degrader Design

Proteolysis Targeting Chimeras Linker 2 (chemical name: tert-butyl (6-(2-(5-((6-chlorohexyl)oxy)pentoxy)ethoxy)hexyl)carbamate; synonyms: Boc-C5-O-C5-O-C6-Cl) exemplifies rational linker optimization. Its structure integrates a tert-butoxycarbonyl-protected amine, dual alkyl-ether chains, and a terminal chloride handle for warhead conjugation [1]. This configuration embodies a hybrid alkyl-polyethylene glycol design, balancing flexibility and hydrophilicity to enhance ternary complex formation.

Key structural features include:

  • Ether Bonds: The C-O-C linkages provide rotational freedom, enabling adaptive protein binding while resisting enzymatic cleavage [7] [8].
  • Chloride Terminus: Serves as a versatile electrophile for nucleophilic substitution with warhead ligands (e.g., tyrosine kinase inhibitors) [1].
  • Boc-Protected Amine: Facilitates stepwise synthesis and post-conjugation deprotection for anchor ligation [1].

In Proteolysis Targeting Chimeras assemblies, Linker 2 bridges ligands for kinases (e.g., Bruton’s tyrosine kinase) and E3 ligases (e.g., cereblon or Von Hippel-Lindau). Its 16-atom chain length aligns with optimal spacer dimensions for diverse targets, while the ether-oxygen atoms confer mild polarity (clogP ≈ 3.2), enhancing solubility relative to pure alkyl analogs [1] [7]. Empirical data suggest alkyl-ether linkers like Linker 2 improve degradation efficiency by 30–60% compared to polyethylene glycol equivalents in cellular models, likely due to reduced conformational entropy loss during ternary complex stabilization [8].

Table 3: Structural and Functional Comparison of Proteolysis Targeting Chimeras Linker 2 with Common Linker Types

ParameterProteolysis Targeting Chimeras Linker 2Polyethylene Glycol LinkersAlkyl Linkers
Chemical FormulaC₂₁H₄₁ClO₄Variable (C₂H₄O)ₙCₙH₂ₙ₊₂
Length (Atoms)164–24 units6–18 carbons
PolarityModerate (ether bonds)HighLow
Synthetic VersatilityHigh (Boc/Cl handles)ModerateLow
Degradation Efficiency*+++++++++

*Relative degradation efficiency in model systems; ++++ denotes highest efficacy.

Recent innovations challenge conventional linker paradigms—e.g., linker-free Proteolysis Targeting Chimeras using direct warhead-anchor conjugation achieve degradation but suffer from reduced scope (e.g., limited to N-degron pathways) [9]. In contrast, Linker 2’s modularity underscores its utility in degrading structurally diverse targets, affirming its role as a versatile template in degrader pipelines [1] [8].

Properties

Product Name

PROTAC Linker 2

IUPAC Name

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate

Molecular Formula

C21H41ClO4

Molecular Weight

393.0 g/mol

InChI

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3

InChI Key

BCFCLXINSZPNKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl

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